Cas no 1526362-46-8 (2-(methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol)

2-(Methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol is a quinoline-derived organic compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 2-methylquinoline core linked to an ethanolamine moiety with a methylamino substituent, offering versatility for further functionalization. The compound's distinct quinoline scaffold may contribute to biological activity, particularly in targeting central nervous system (CNS) receptors or enzymatic pathways. Its synthetic utility lies in the presence of both hydroxyl and secondary amine groups, enabling derivatization for structure-activity relationship (SAR) studies. The 2-methylquinoline moiety enhances lipophilicity, potentially improving membrane permeability. This compound serves as a valuable intermediate for developing novel pharmacophores in drug discovery programs.
2-(methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol structure
1526362-46-8 structure
商品名:2-(methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol
CAS番号:1526362-46-8
MF:C13H16N2O
メガワット:216.278943061829
CID:6483875
PubChem ID:130117697

2-(methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-(methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol
    • EN300-1830605
    • 1526362-46-8
    • インチ: 1S/C13H16N2O/c1-9-7-11(13(16)8-14-2)10-5-3-4-6-12(10)15-9/h3-7,13-14,16H,8H2,1-2H3
    • InChIKey: HBODAFKIKWDIBN-UHFFFAOYSA-N
    • ほほえんだ: OC(CNC)C1C=C(C)N=C2C=CC=CC=12

計算された属性

  • せいみつぶんしりょう: 216.126263138g/mol
  • どういたいしつりょう: 216.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 45.2Ų

2-(methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1830605-0.05g
2-(methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol
1526362-46-8
0.05g
$948.0 2023-09-19
Enamine
EN300-1830605-0.25g
2-(methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol
1526362-46-8
0.25g
$1038.0 2023-09-19
Enamine
EN300-1830605-10g
2-(methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol
1526362-46-8
10g
$4852.0 2023-09-19
Enamine
EN300-1830605-5g
2-(methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol
1526362-46-8
5g
$3273.0 2023-09-19
Enamine
EN300-1830605-10.0g
2-(methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol
1526362-46-8
10g
$5528.0 2023-06-02
Enamine
EN300-1830605-0.1g
2-(methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol
1526362-46-8
0.1g
$993.0 2023-09-19
Enamine
EN300-1830605-2.5g
2-(methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol
1526362-46-8
2.5g
$2211.0 2023-09-19
Enamine
EN300-1830605-1.0g
2-(methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol
1526362-46-8
1g
$1286.0 2023-06-02
Enamine
EN300-1830605-5.0g
2-(methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol
1526362-46-8
5g
$3728.0 2023-06-02
Enamine
EN300-1830605-0.5g
2-(methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol
1526362-46-8
0.5g
$1084.0 2023-09-19

2-(methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol 関連文献

2-(methylamino)-1-(2-methylquinolin-4-yl)ethan-1-olに関する追加情報

Introduction to 2-(Methylamino)-1-(2-Methylquinolin-4-yl)ethan-1-ol (CAS No. 1526362-46-8)

2-(Methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol, also known by its CAS number 1526362-46-8, is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules that exhibit potential therapeutic properties, particularly in the treatment of neurological disorders and cancer. Its unique chemical structure and biological activity have made it a focal point for recent studies, contributing to the advancement of drug discovery and development.

The molecular formula of 2-(Methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol is C14H17N3O, and its molecular weight is approximately 239.30 g/mol. The compound features a quinoline ring, which is a common scaffold in many bioactive molecules due to its ability to interact with various biological targets. The presence of the methylamino group and the hydroxyl group further enhances its pharmacological profile, making it a versatile candidate for drug design.

Recent research has highlighted the potential of 2-(Methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol in modulating specific neurotransmitter systems. Studies have shown that this compound can interact with serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in mood regulation and cognitive function. This interaction has led to its evaluation as a potential antidepressant and anxiolytic agent. Clinical trials are currently underway to assess its efficacy and safety in treating mood disorders.

In addition to its neuropharmacological properties, 2-(Methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol has demonstrated promising anticancer activity. Preclinical studies have shown that it can inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the induction of apoptosis and the inhibition of cell proliferation through the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK. These findings have sparked interest in further exploring its potential as an anticancer agent.

The synthesis of 2-(Methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol has been optimized using modern synthetic methods, ensuring high yields and purity. One common approach involves the reaction of 4-chloroquinoline with an appropriate amine derivative followed by reduction steps to introduce the hydroxyl group. The synthetic route is well-documented in the literature, providing a solid foundation for large-scale production if needed for clinical applications.

The pharmacokinetic properties of 2-(Methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol have also been studied extensively. It exhibits good oral bioavailability and favorable pharmacokinetic parameters, making it suitable for oral administration. However, further optimization may be required to improve its metabolic stability and reduce potential side effects. Ongoing research is focused on developing prodrugs or formulations that enhance its therapeutic index.

In conclusion, 2-(Methylamino)-1-(2-methylquinolin-4-yl)ethan-1-ol (CAS No. 1526362-46-8) is a promising compound with diverse biological activities that warrant further investigation. Its potential applications in treating neurological disorders and cancer make it an exciting candidate for drug development. Continued research and clinical trials will be essential to fully realize its therapeutic potential and bring it closer to clinical use.

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